molecular formula C19H14N2O3 B2896422 (2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866138-42-3

(2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2896422
CAS No.: 866138-42-3
M. Wt: 318.332
InChI Key: FDPNBTXBRIFHTK-JLHYYAGUSA-N
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Description

(2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.332. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to "(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one" have been studied for their antibacterial and antifungal properties. For instance, a study explored the preparation and characterization of metal complex derivatives with Schiff base ligands, revealing moderate activity against tested bacterial strains, indicating potential applications in developing new antimicrobial agents (Yousif et al., 2017).

Neuroprotective Properties

Research has also investigated the neuroprotective effects of related nitrophenyl compounds. One study showed that 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase, protects against striatal dopamine depletions in MPTP-treated baboons, suggesting a role for similar compounds in treating neurodegenerative diseases like Parkinson's (Hantraye et al., 1996).

Materials Science and Photophysics

In materials science, carbazole derivatives, including those with nitrophenyl groups, have been synthesized and studied for their unique properties. Novel carbazole derivatives exhibited aggregation-induced emission properties, suggesting applications in organic electronics and photonics (Hu et al., 2018). Furthermore, the electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles has been explored, revealing significant electrochromic behavior with potential applications in smart windows and displays (Hsiao & Lin, 2016).

Organic Synthesis and Catalysis

The reductive carbonylation of 2-nitrobiphenyl, catalyzed by Ru3(CO)12, for the synthesis of carbazole, highlights the versatility of nitrophenyl compounds in facilitating complex organic transformations (Crotti et al., 1991). This process underscores the broader relevance of "(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one" in synthetic chemistry, where its derivatives can act as intermediates in synthesizing complex heterocyclic compounds.

Properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19-13(10-12-4-3-5-14(11-12)21(23)24)8-9-16-15-6-1-2-7-17(15)20-18(16)19/h1-7,10-11,20H,8-9H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPNBTXBRIFHTK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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